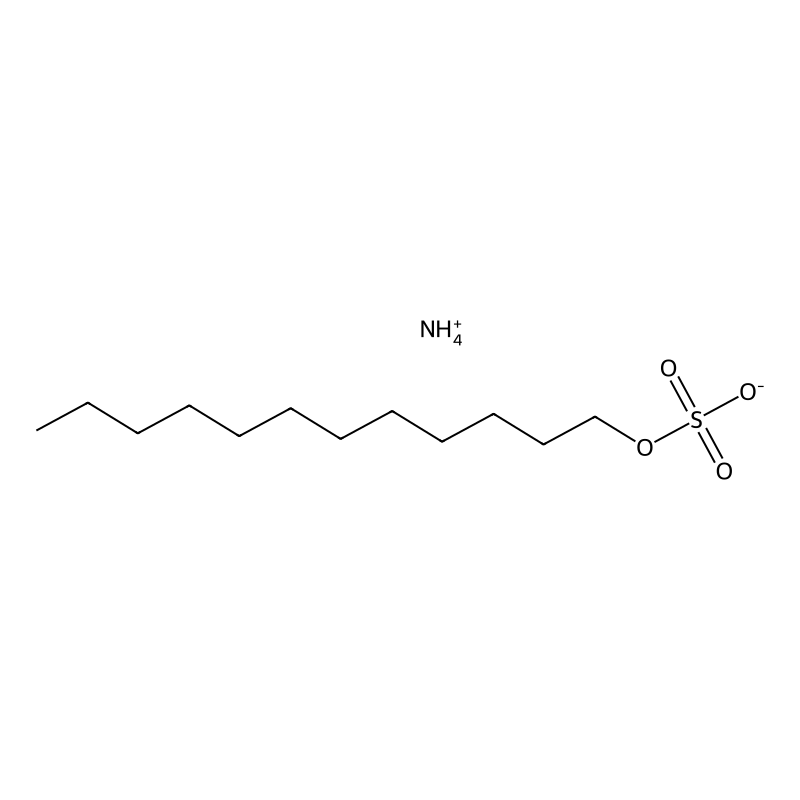

Ammonium dodecyl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein Analysis

- Protein Solubilization: ADS acts as a detergent, similar to the more common sodium dodecyl sulfate (SDS). It effectively solubilizes proteins, making them amenable for further analysis techniques like gel electrophoresis and mass spectrometry [].

- Improved MALDI Performance: Compared to SDS, ADS offers improved performance in Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for high molecular weight proteins (>25 kDa) []. This is because ADS generates fewer adduct ions, leading to cleaner spectra and easier protein identification.

Cell and Tissue Lysis

- Membrane Disruption: ADS disrupts cell membranes due to its amphiphilic nature, allowing researchers to extract intracellular components like proteins and organelles for further analysis [].

- Study of Apoptosis: Research suggests ADS can induce apoptosis, or programmed cell death, in certain cell lines []. This makes it a valuable tool for studying cell death mechanisms and related diseases.

Other Applications

- Micellar Separations: ADS can be used in micellar electrokinetic chromatography (MEKC) for the separation of various biomolecules, including proteins, peptides, and nucleotides [].

- Nanoparticle Synthesis: ADS plays a role in the synthesis of various nanoparticles used in drug delivery and other applications [].

Ammonium dodecyl sulfate is a quaternary ammonium salt with the chemical formula . It appears as a yellowish viscous liquid and has a molar mass of approximately 283.43 g/mol. This compound is characterized by its surfactant properties, which arise from its structure, consisting of a long hydrophobic hydrocarbon chain and a hydrophilic sulfate group. The compound is soluble in water and exhibits high foaming capabilities, making it useful in various applications such as personal care products and cleaning agents .

In Biological Systems

While not directly involved in biological processes, ADS can interact with cell membranes due to its amphiphilic nature. This interaction can disrupt membrane integrity and alter protein function depending on the concentration and exposure time.

In environmental contexts, ammonium dodecyl sulfate can undergo oxidation reactions when exposed to hydroxyl radicals, leading to the formation of various oxygenated products. Such transformations are significant in atmospheric chemistry, particularly concerning secondary organic aerosol formation .

Ammonium dodecyl sulfate can be synthesized through several methods:

- Neutralization Reaction: This involves reacting sulfuric acid with dodecanol (a fatty alcohol) to form dodecyl sulfate, followed by neutralization with ammonium hydroxide.

- Transesterification: Dodecyl sulfate can also be produced via transesterification of triglycerides (from palm or coconut oil) with sulfuric acid and ammonium hydroxide.

- Direct Sulfonation: Another method includes the direct sulfonation of long-chain alcohols followed by ammoniation .

Ammonium dodecyl sulfate finds extensive use across various industries:

- Personal Care Products: It is commonly used in shampoos and body washes as a foaming agent.

- Cleaning Agents: Employed in household cleaners and industrial detergents due to its surfactant properties.

- Emulsion Polymerization: Acts as a stabilizer in emulsion polymerization processes.

- Oil Recovery: Utilized in enhanced oil recovery techniques.

- Fire-Fighting Foams: Its ability to form stable foams makes it useful in fire-fighting applications .

Studies on the interactions of ammonium dodecyl sulfate with other compounds reveal its role as an effective emulsifier and stabilizer. It interacts favorably with various organic solvents and enhances the solubility of hydrophobic substances in aqueous solutions. Molecular dynamics simulations indicate that ammonium ions from ammonium dodecyl sulfate can displace sodium ions from surfaces, influencing the behavior of other surfactants in mixtures .

Ammonium dodecyl sulfate shares similarities with several other surfactants but possesses unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium lauryl sulfate | More commonly used; higher irritation potential | |

| Ammonium lauryl sulfate | Similar structure; lower toxicity than sodium variant | |

| Potassium lauryl sulfate | Higher solubility in water; used in personal care | |

| Magnesium lauryl sulfate | Used in specialized applications like pharmaceuticals |

Ammonium dodecyl sulfate's unique combination of lower toxicity and effective surfactant properties makes it particularly suitable for personal care formulations compared to sodium lauryl sulfate, which tends to cause more irritation .

Structural Characterization: Hydrophobic-Hydrophilic Balance

The molecular architecture of ammonium dodecyl sulfate exhibits a classical surfactant structure comprising two distinct regions with opposing solubility characteristics [1]. The hydrophobic portion consists of a twelve-carbon aliphatic chain (dodecyl group) that demonstrates minimal affinity for aqueous environments [2]. This nonpolar hydrocarbon segment contributes to the compound's surface-active properties by providing the driving force for micellization and interfacial adsorption [4].

The hydrophilic region encompasses the sulfate ester functionality, which carries a negative charge at physiological pH values, coupled with the ammonium counterion [1] [3]. This ionic head group demonstrates strong electrostatic interactions with water molecules, facilitating dissolution in polar solvents [2]. The balance between these hydrophobic and hydrophilic regions determines the compound's critical packing parameter and influences its self-assembly behavior in solution [4].

Table 1: Fundamental Molecular Properties of Ammonium Dodecyl Sulfate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₉NO₄S | [2] |

| Molecular Weight | 283.43 g/mol | [2] [7] |

| Structural Type | Anionic surfactant with ammonium counterion | [1] [4] |

| Hydrophobic Chain Length | 12 carbons | [1] [2] |

| Head Group | Sulfate ester (OSO₃⁻) | [1] [3] |

| Counterion | Ammonium (NH₄⁺) | [1] [2] |

The structural characterization reveals that the ammonium counterion plays a crucial role in modulating the compound's properties compared to its sodium analog [21]. Research demonstrates that the larger hydrated radius of ammonium ions influences the degree of counterion binding to micelles, affecting both aggregation behavior and thermodynamic parameters [21] [24].

Critical Micelle Concentration and Temperature Dependence

The critical micelle concentration of ammonium dodecyl sulfate exhibits characteristic temperature-dependent behavior typical of ionic surfactants [8]. Experimental investigations reveal that the critical micelle concentration follows a U-shaped curve when plotted against temperature, with a distinct minimum occurring at specific thermal conditions [8] [9].

Research by Kang and colleagues established that ammonium dodecyl sulfate demonstrates a minimum critical micelle concentration of 0.323 ± 0.003 millimolar at a temperature of 20.0 ± 0.05°C [8]. This temperature-dependent behavior reflects the complex interplay between hydrophobic interactions, which favor micellization at lower temperatures, and thermal disruption of water structure, which opposes aggregate formation at elevated temperatures [8] [9].

Table 2: Temperature Dependence of Critical Micelle Concentration

| Temperature (°C) | Critical Micelle Concentration (mM) | Aggregation Number | Degree of Ionization (α) |

|---|---|---|---|

| 16 | ~0.323 | 77 | 0.19 |

| 20 | 0.323 ± 0.003 | - | - |

| 25 | - | 70 | 0.20 |

| 35 | - | 61 | 0.21 |

Physical Description

Liquid

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 617 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 615 of 617 companies with hazard statement code(s):;

H302 (71.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (28.13%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (21.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (78.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Cleansing; Foaming; Surfactant

Methods of Manufacturing

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Sulfuric acid, monododecyl ester, ammonium salt (1:1): ACTIVE

Analytic Laboratory Methods

EMSLC Method 425.1 Methylene Blue Active Substances (MBAS). Extraction method with LOD = 0.025 mg/l /SURFACTANTS/